molecular formula C12H4Cl6 B1204159 2,3,3',4,4',5'-Hexachlorobiphenyl CAS No. 69782-90-7

2,3,3',4,4',5'-Hexachlorobiphenyl

Cat. No. B1204159
CAS RN: 69782-90-7
M. Wt: 360.9 g/mol
InChI Key: YTWXDQVNPCIEOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex chlorinated biphenyls typically involves palladium-promoted Negishi cross-coupling reactions. A straightforward synthesis protocol was used to prepare 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene, demonstrating the utility of palladium-catalyzed reactions for synthesizing chlorinated biphenyls with specific structural configurations (Speck, Schaarschmidt, & Lang, 2012).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography has revealed detailed insights into the conformation and intermolecular interactions of chlorinated biphenyls. For instance, 2,3-Dichloro-3',4'-dihydroxybiphenyl, a related compound, shows intramolecular hydrogen bonding and π-π stacking, which are crucial for understanding the behavior and reactivity of hexachlorobiphenyl compounds (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Hexachlorobiphenyls undergo various chemical reactions, including oxidative metabolism. Metabolism studies of 2,4,5,2',4',5'-hexachlorobiphenyl by human CYP2B6 have shown the formation of hydroxylated metabolites, indicating the potential for biotransformation in living organisms (Ariyoshi et al., 1995).

Physical Properties Analysis

Understanding the physical properties of hexachlorobiphenyls is essential for assessing their environmental fate. These compounds exhibit significant persistence and bioaccumulation potential due to their physical-chemical properties, such as low solubility in water and high lipophilicity. Detailed studies on similar compounds provide insight into the behavior of hexachlorobiphenyls in the environment and biological systems.

Chemical Properties Analysis

The chemical properties of hexachlorobiphenyls, including their reactivity and stability, are influenced by their chlorination pattern and molecular structure. The presence of multiple chlorine atoms significantly affects their chemical behavior, including resistance to degradation and interaction with biological molecules. The metabolic study of PCB congeners illustrates the complexity of their biotransformation and the formation of various metabolites with different substitution patterns (Haraguchi et al., 1997).

Scientific Research Applications

  • Solubility in Supercritical Fluids : The solubility of various PCB congeners, including 2,3,3',4,4',5'-Hexachlorobiphenyl, in supercritical fluids like CO2 has been studied. This research is significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).

  • Separation and Quantitation : Techniques for separating and quantifying different PCB congeners, including 2,3,3',4,4',5'-Hexachlorobiphenyl, have been developed. This is crucial for environmental monitoring and analysis (Kamops et al., 1979).

  • Effects on Hepatic Microsomal Enzyme Activity : Research has investigated how different hexachlorobiphenyl isomers, including 2,3,3',4,4',5'-Hexachlorobiphenyl, affect hepatic microsomal drug metabolism and hepatic porphyrins in rats (Stonard & Greig, 1976).

  • Induction of Aberrant Mitosis : Studies have shown that certain PCB congeners, including 2,3,3',4,4',5'-Hexachlorobiphenyl, can induce abnormal chromosomal arrangements in mitosis, highlighting their potential toxicological impact (Jensen et al., 2000).

  • Metabolism by Human CYP2B6 : The metabolism of 2,3,3',4,4',5'-Hexachlorobiphenyl by human CYP2B6 has been studied, providing insights into how this PCB congener is processed in the human body (Ariyoshi et al., 1995).

  • Structure-Activity Rules for Enzyme Induction : The structure-activity relationship of various PCB congeners, including 2,3,3',4,4',5'-Hexachlorobiphenyl, as inducers of hepatic microsomal enzymes, has been examined to understand their biochemical effects (Parkinson et al., 1980).

  • Environmental Degradation : Research has been conducted on the degradation of PCB congeners, including 2,3,3',4,4',5'-Hexachlorobiphenyl, using methods like the sodium dispersion method, which is important for environmental remediation (Noma et al., 2007).

Safety And Hazards

2,3,3’,4,4’,5’-Hexachlorobiphenyl is considered a probable carcinogen . It is resistant to environmental degradation, can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

properties

IUPAC Name

1,2,3-trichloro-4-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXDQVNPCIEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074205
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5'-Hexachlorobiphenyl

CAS RN

69782-90-7
Record name PCB 157
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69782-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
903
Citations
M Sandvik, J Beyer, A Goksøyr, K Hylland, E Egaas… - Biomarkers, 1997 - Taylor & Francis
Interactive effects of a mixed pollutant exposure on biomarker responses were studied in European flounder (Platichthys flesus L.). The model chemicals, benzo[a]pyrene (BaP, 2.5 mg …
Number of citations: 53 www.tandfonline.com
J Beyer, M Sandvik, JU Skare, E Egaas, K Hylland… - Biomarkers, 1997 - Taylor & Francis
Responses in flounder (Platichthys flesus) towards benzo [a]pyrene (BaP), 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB-156), and cadmium (Cd) were investigated in time-course and dose…
Number of citations: 105 www.tandfonline.com
AP Van Birgelen, KM Fase, J van der Kolk… - Environmental …, 1996 - ehp.niehs.nih.gov
We studied the effect of polychlorinated biphenyls (PCBs) on hepatic porphyrin accumulation in female Sprague-Dawley rats by feeding them diets containing 2,3,7,8-tetrachlorodibenzo…
Number of citations: 76 ehp.niehs.nih.gov
Q Shan, N Chen, W Liu, F Qu, A Chen - Environmental Pollution, 2020 - Elsevier
Previous inávitro studies have indicated that 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB 156) may be a new contributor to metabolic disruption and may further cause the occurrence of …
Number of citations: 4 www.sciencedirect.com
N Chen, Q Shan, Y Qi, W Liu, X Tan, J Gu - Chemosphere, 2020 - Elsevier
Backgrounds Polychlorinated biphenyls are persistent environmental pollutants associated with the onset of non-alcoholic fatty liver disease in humans, but there is limited information …
Number of citations: 14 www.sciencedirect.com
A Vanbirgelen, J Vanderkolk, KM Fase, I Bol… - Toxicology and applied …, 1994 - Elsevier
Interactive effects on toxicity and biochemical parameters were studied between 2,3,3′4,4′5-hexachlorobiphenyl (PCB 156) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in a 13-…
Number of citations: 61 www.sciencedirect.com
APJM van Birgelen, DG Ross, MJ Devito… - Toxicological …, 1996 - academic.oup.com
The distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) was studied in female B6C3F1 mice. Single doses of TCDD alone (…
Number of citations: 38 academic.oup.com
J De Jongh, M Devito, R Nieboer, L Birnbaum… - … and Applied Toxicology, 1995 - Elsevier
Induction of Cytochrome P450 Isoeuzymes after Toxicokinetic Interactions between 2,3,7,8-Tetrachlorodibenzo-p-dioxin anti 2,2′,4,4′,5,5′-Hexachlorobiphenyl in the Liver of the …
Number of citations: 37 www.sciencedirect.com
SA van der Plas, M Haag-Grönlund, G Scheu… - Toxicology and applied …, 1999 - Elsevier
The hepatic tumor-promoting activity of a mixture of polyhalogenated aromatic hydrocarbons (PHAHs) was studied in a medium term two-stage initiation/promotion bioassay in female …
Number of citations: 22 www.sciencedirect.com
M Haag-Grönlund, Y Kato, R Fransson-Steen… - Toxicology and applied …, 1997 - Elsevier
The tumor promoting activity of 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB 156) was studied in an initiation/promotion bioassay in female Sprague–Dawley rats initiated withN-…
Number of citations: 15 www.sciencedirect.com

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